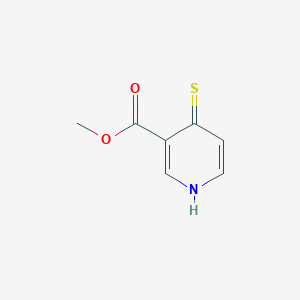

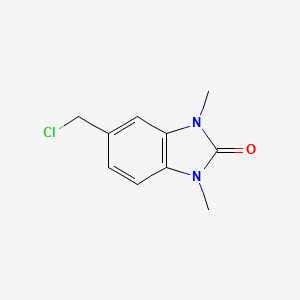

![molecular formula C20H18ClN3O3S2 B2597907 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-09-0](/img/structure/B2597907.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

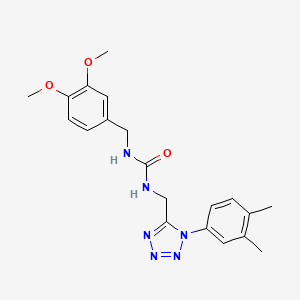

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are part of many drugs and useful compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfamoyl group, and a benzamide group . These functional groups could potentially allow for various interactions and reactivities.Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The sulfamoyl and benzamide groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzothiazole ring might contribute to its aromaticity and stability . The sulfamoyl and benzamide groups could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

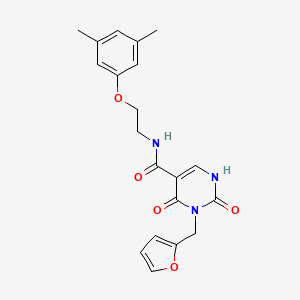

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide derivatives, specifically thiazolidin-4-ones and azetidin-2-ones, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited moderate to good inhibitory effects against both bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. Notably, azetidin-2-ones derivatives showed higher activity compared to thiazolidin-4-ones derivatives, highlighting their potential in antimicrobial research (Gilani et al., 2016).

Synthesis and Evaluation

Further studies have led to the synthesis of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, showing moderate to good antimicrobial inhibition across a range of bacterial and fungal strains. This research underscores the versatility of this compound derivatives in generating compounds with significant antimicrobial properties, offering a pathway for developing new antimicrobial agents (Gilani et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPABTZUILJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)

![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2597828.png)

![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)

![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)